molecular formula C4H7N3O B12392644 3-(Methyl-nitrosoamino)propionitrile-d3

3-(Methyl-nitrosoamino)propionitrile-d3

Cat. No.: B12392644
M. Wt: 116.14 g/mol
InChI Key: HZDLDFBKYBGNHG-FIBGUPNXSA-N
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Chemical Reactions Analysis

3-(Methyl-nitrosoamino)propionitrile-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Environmental Applications

Detection of Pollutants
Stable isotope-labeled compounds like 3-(Methyl-nitrosoamino)propionitrile-d3 are crucial in environmental monitoring. They serve as standards for detecting pollutants in air, water, soil, and food. The isotopic labeling allows for precise quantification and identification of contaminants, making it an essential tool in environmental toxicology .

Methodological Use in Environmental Studies
The compound is utilized in various analytical techniques, including gas chromatography and mass spectrometry. Its isotopic nature enhances the sensitivity and specificity of these methods, facilitating the detection of trace levels of environmental pollutants .

Clinical Applications

Diagnostic Imaging
In clinical settings, this compound can be employed as a tracer in diagnostic imaging. The use of stable isotopes allows for non-invasive monitoring of metabolic processes in vivo, which is particularly beneficial in understanding disease mechanisms and drug metabolism .

Research on Drug Metabolism
The incorporation of deuterium into drug molecules can significantly alter their pharmacokinetic properties. Studies have shown that deuterated compounds exhibit different metabolic profiles compared to their non-deuterated counterparts. This property is leveraged to investigate drug interactions and efficacy during the drug development process .

Metabolic Research

Metabolic Pathway Studies
The compound's stable isotope labeling enables researchers to trace metabolic pathways in biological systems safely. This application is vital for understanding how substances are metabolized in living organisms and can inform the development of therapeutic strategies .

Case Studies on Nitrosamine Research
Research involving nitrosamines has highlighted the role of compounds like this compound in studying carcinogenesis. Case studies demonstrate its utility in elucidating the biochemical mechanisms underlying nitrosamine-induced cancer development. For example, investigations into the metabolic activation of nitrosamines have shown that specific cellular responses can be traced using isotopically labeled compounds .

Summary Table of Applications

Application Area Details
Environmental MonitoringDetection of pollutants; standards for air, water, soil analysis
Clinical DiagnosticsTracer for imaging; understanding drug metabolism
Metabolic ResearchTracing metabolic pathways; studying drug interactions
Cancer ResearchInvestigating mechanisms of nitrosamine-induced carcinogenesis

Mechanism of Action

The mechanism of action of 3-(Methyl-nitrosoamino)propionitrile-d3 is primarily related to its role as a tracer in scientific research. The incorporation of deuterium atoms allows researchers to track the compound’s behavior in various systems, providing valuable insights into its pharmacokinetics and metabolism . The molecular targets and pathways involved depend on the specific application and the system being studied.

Biological Activity

3-(Methyl-nitrosoamino)propionitrile-d3 (also known as MNA-d3) is a deuterated derivative of 3-(Methyl-nitrosoamino)propionitrile, a compound that has garnered attention in pharmacological and toxicological research due to its potential biological activities. This article delves into the biological activity of MNA-d3, focusing on its mechanisms of action, effects on various biological pathways, and relevant case studies.

  • Chemical Formula : C4H7N3O
  • CAS Number : 1329834-39-0
  • Molecular Weight : 113.12 g/mol

MNA-d3 exhibits several biological activities through various mechanisms:

  • Cell Cycle Regulation : MNA-d3 influences cell cycle progression and apoptosis in cancer cells by modulating key signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR pathways .
  • Immunomodulation : The compound has shown potential in affecting immune responses, possibly through the modulation of cytokine production and immune cell activation .
  • Neurotransmitter Interaction : MNA-d3 interacts with neurotransmitter systems, potentially impacting neuronal signaling pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with MNA-d3:

Biological ActivityDescription
Apoptosis Induction Promotes programmed cell death in tumor cells
Cell Cycle Arrest Inhibits progression through specific phases of the cell cycle
Anti-inflammatory Effects Modulates immune responses and reduces inflammation
Neuroprotective Effects Potentially protects neuronal cells from damage

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that MNA-d3 induces apoptosis in various cancer cell lines, including breast and lung cancer. The compound was shown to activate caspase pathways, leading to increased levels of apoptotic markers such as Annexin V .

Case Study 2: Immunological Effects

Research conducted on murine models indicated that MNA-d3 administration resulted in altered cytokine profiles, enhancing the production of anti-inflammatory cytokines while reducing pro-inflammatory markers. This suggests a potential therapeutic role in autoimmune conditions .

Research Findings

Recent studies have highlighted the following findings regarding MNA-d3:

  • Metabolic Stability : The deuteration of MNA enhances its metabolic stability compared to its non-deuterated counterpart, which may lead to prolonged biological activity in vivo .
  • Synergistic Effects : Combination therapies involving MNA-d3 and other chemotherapeutic agents have shown synergistic effects, enhancing overall efficacy against resistant cancer cell lines .
  • Toxicological Profile : Preliminary toxicological assessments indicate that MNA-d3 has a favorable safety profile, with minimal adverse effects observed at therapeutic doses in animal models .

Properties

Molecular Formula

C4H7N3O

Molecular Weight

116.14 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C4H7N3O/c1-7(6-8)4-2-3-5/h2,4H2,1H3/i1D3

InChI Key

HZDLDFBKYBGNHG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC#N)N=O

Canonical SMILES

CN(CCC#N)N=O

Origin of Product

United States

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